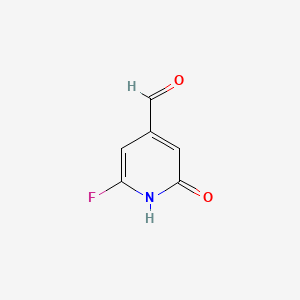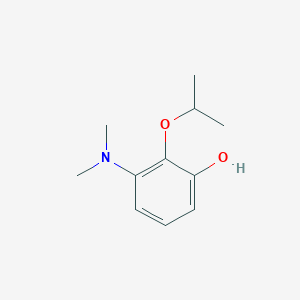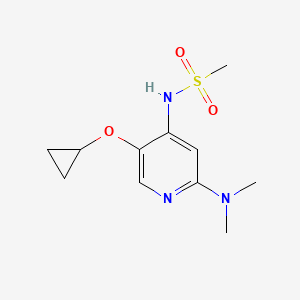
1-(6-Fluoro-3-methylpyridin-2-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Fluoro-3-methylpyridin-2-yl)ethanone is an organic compound with the molecular formula C8H8FNO. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 3rd position of the pyridine ring, along with an ethanone group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoro-3-methylpyridin-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 6-fluoro-3-methylpyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Fluoro-3-methylpyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
1-(6-Fluoro-3-methylpyridin-2-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(6-Fluoro-3-methylpyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: This compound has a similar structure but with a chlorine atom instead of a methyl group.
1-(6-Fluoropyridin-2-yl)ethanone: This compound lacks the methyl group present in 1-(6-Fluoro-3-methylpyridin-2-yl)ethanone.
1-(6-Methylpyridin-3-yl)ethanone: This compound lacks the fluorine atom present in this compound.
Uniqueness
This compound is unique due to the specific combination of a fluorine atom and a methyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H8FNO |
|---|---|
Molekulargewicht |
153.15 g/mol |
IUPAC-Name |
1-(6-fluoro-3-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8FNO/c1-5-3-4-7(9)10-8(5)6(2)11/h3-4H,1-2H3 |
InChI-Schlüssel |
KZQMSKRYGGLYNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C=C1)F)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















